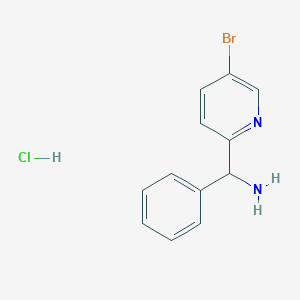
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is a chemical compound that combines a brominated pyridine ring with a phenylmethanamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride typically involves the bromination of pyridine followed by the introduction of the phenylmethanamine group. One common method involves the following steps:
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Phenylmethanamine: The brominated pyridine is then reacted with benzylamine under conditions that facilitate the formation of the phenylmethanamine group. This step often requires a base such as sodium hydroxide or potassium carbonate to neutralize the reaction mixture.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: N-oxides of the original compound.
Reduction: De-brominated pyridine derivatives.
Aplicaciones Científicas De Investigación
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the phenylmethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler brominated pyridine used in similar applications.
Phenylmethanamine: The parent amine without the brominated pyridine ring.
2-Amino-5-bromopyridine: Another brominated pyridine with an amino group at a different position.
Uniqueness
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is unique due to the combination of the brominated pyridine ring and the phenylmethanamine group, which provides distinct reactivity and binding properties compared to its simpler analogs.
Propiedades
Fórmula molecular |
C12H12BrClN2 |
|---|---|
Peso molecular |
299.59 g/mol |
Nombre IUPAC |
(5-bromopyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11BrN2.ClH/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9;/h1-8,12H,14H2;1H |
Clave InChI |
ZDNNKDNCXMJCNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


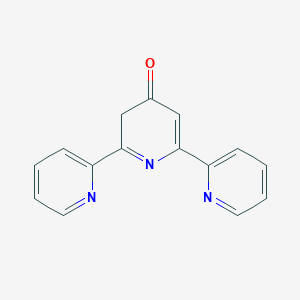
![3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B14798478.png)
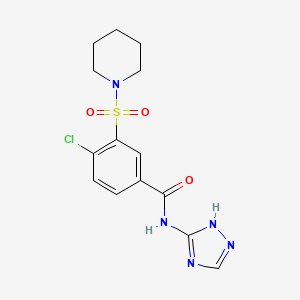

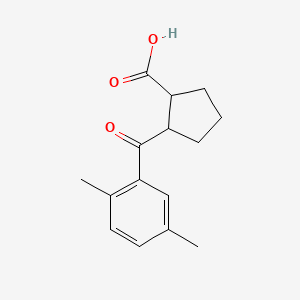
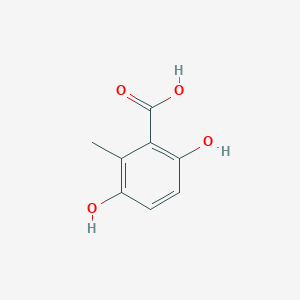
![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
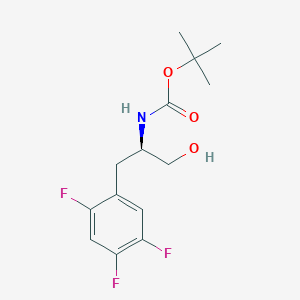
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
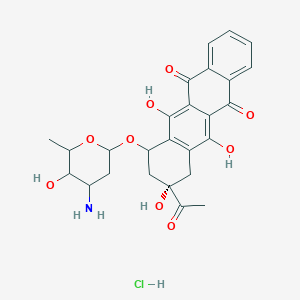
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)
